molecular formula C11H8N2 B14686911 (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile CAS No. 31002-52-5

(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile

Cat. No.: B14686911
CAS No.: 31002-52-5
M. Wt: 168.19 g/mol
InChI Key: IQNPJJYURMAFTQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetonitrile with a dihalocyclopropane under basic conditions. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile groups, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Amines, alcohols, basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

    (2R)-2-Phenylcyclopropane-1,1-dicarbonitrile: The enantiomer of (2S)-2-Phenylcyclopropane-1,1-dicarbonitrile, differing in the spatial arrangement of atoms.

    2-Phenylcyclopropane-1,1-dicarbonitrile: The racemic mixture containing both (2S) and (2R) enantiomers.

    2-Phenylcyclopropane-1-carbonitrile: A related compound with only one nitrile group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of two nitrile groups also provides distinct chemical properties compared to similar compounds with fewer nitrile groups.

Properties

CAS No.

31002-52-5

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

(2S)-2-phenylcyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C11H8N2/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10H,6H2/t10-/m0/s1

InChI Key

IQNPJJYURMAFTQ-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](C1(C#N)C#N)C2=CC=CC=C2

Canonical SMILES

C1C(C1(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.